Cas no 150109-44-7 (Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate)

Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate is a protected amino acid derivative commonly used in peptide synthesis and organic transformations. The tert-butoxycarbonyl (Boc) group provides selective protection for the amine functionality, enabling controlled deprotection under mild acidic conditions. The chloromethyl ester moiety facilitates further coupling reactions, making it a versatile intermediate for constructing complex molecules. Its stability under basic conditions and compatibility with standard peptide-coupling reagents enhance its utility in multistep syntheses. The compound is particularly valuable in medicinal chemistry for introducing functionalized hexanoate chains into target structures. Proper handling is required due to the reactivity of the chloromethyl group.
Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate structure
150109-44-7 structure
商品名:Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate
CAS番号:150109-44-7
MF:C12H22ClNO4
メガワット:279.76038312912
CID:5252347

Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate 化学的及び物理的性質

名前と識別子

    • Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate
    • インチ: 1S/C12H22ClNO4/c1-12(2,3)18-11(16)14-8-6-4-5-7-10(15)17-9-13/h4-9H2,1-3H3,(H,14,16)
    • InChIKey: LXMMQAQHJDYVOF-UHFFFAOYSA-N
    • ほほえんだ: C(OCCl)(=O)CCCCCNC(OC(C)(C)C)=O

Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-386613-10.0g
chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate
150109-44-7 95%
10.0g
$4667.0 2024-06-05
Enamine
EN300-386613-2.5g
chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate
150109-44-7 95%
2.5g
$2127.0 2024-06-05
Enamine
EN300-386613-0.05g
chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate
150109-44-7 95%
0.05g
$912.0 2024-06-05
Enamine
EN300-386613-0.1g
chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate
150109-44-7 95%
0.1g
$956.0 2024-06-05
Key Organics Ltd
MS-21686-1G
Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate
150109-44-7 >95%
1g
£2004.00 2025-02-09
Enamine
EN300-386613-0.25g
chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate
150109-44-7 95%
0.25g
$999.0 2024-06-05
Enamine
EN300-386613-0.5g
chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate
150109-44-7 95%
0.5g
$1043.0 2024-06-05
Enamine
EN300-386613-1.0g
chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate
150109-44-7 95%
1.0g
$1086.0 2024-06-05
Enamine
EN300-386613-5.0g
chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate
150109-44-7 95%
5.0g
$3147.0 2024-06-05

Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate 関連文献

Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoateに関する追加情報

Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate (CAS No. 150109-44-7) in Modern Chemical Biology and Medicinal Chemistry

Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate, identified by its CAS number 150109-44-7, represents a significant compound in the realm of chemical biology and medicinal chemistry. This versatile intermediate has garnered attention due to its structural features and potential applications in the synthesis of bioactive molecules. The presence of both a chloromethyl group and an N-Boc (tert-butoxycarbonyl) protected amino group makes it a valuable tool for constructing complex peptidomimetics and other pharmacologically relevant entities.

The compound’s bifunctional nature allows for selective modifications, enabling chemists to tailor molecular architectures with precision. In recent years, the development of novel synthetic strategies has further highlighted the utility of Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate in drug discovery pipelines. For instance, its incorporation into peptide mimetics has shown promise in modulating enzyme activity and receptor interactions, which are critical for therapeutic intervention.

One of the most compelling aspects of this compound is its role in the synthesis of constrained peptides. By leveraging the chloromethyl moiety for amide bond formation and the Boc-protected amine for subsequent deprotection steps, researchers can efficiently generate cyclic or linear peptides with desired physicochemical properties. These properties are often essential for improving pharmacokinetic profiles and target specificity.

Recent advancements in solid-phase peptide synthesis (SPPS) have also demonstrated the efficacy of Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate as a building block. The ability to integrate this intermediate into automated synthesis protocols has streamlined the production of complex peptidic scaffolds, reducing both cost and time while maintaining high yields. This integration is particularly relevant in industrial settings where scalability and reproducibility are paramount.

The compound’s significance extends beyond peptide chemistry. Its application in the synthesis of non-peptide inhibitors has been explored, particularly in targeting protein-protein interactions. These interactions are often implicated in various diseases, making them attractive therapeutic targets. By designing molecules that mimic or disrupt these interactions, researchers aim to develop novel treatments with improved efficacy and reduced side effects.

In light of these applications, Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate (CAS No. 150109-44-7) continues to be a subject of intense research interest. Its versatility as a synthetic intermediate positions it as a cornerstone in the development of next-generation therapeutics. As methodologies evolve, the potential applications of this compound are expected to expand, further solidifying its role in chemical biology and medicinal chemistry.

The future directions for research involving Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate may include exploring its utility in combinatorial chemistry libraries and high-throughput screening assays. Such approaches could accelerate the discovery of novel bioactive compounds by allowing rapid diversification of molecular structures while maintaining structural integrity and functionality.

Moreover, advancements in computational chemistry may enable more accurate predictions of molecular behavior, thereby optimizing synthetic routes and minimizing experimental trial-and-error. This synergy between experimental chemistry and computational modeling holds promise for enhancing the efficiency with which new compounds are designed and synthesized.

In conclusion, Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate stands as a testament to the ingenuity within chemical biology and medicinal chemistry. Its multifaceted applications underscore its importance as a synthetic tool, driving innovation across multiple domains of research. As our understanding of biological systems grows more nuanced, compounds like this will continue to play pivotal roles in shaping the future of drug discovery.

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